molecular formula C11H19F2NO3 B6314570 tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1823389-65-6

tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B6314570
CAS No.: 1823389-65-6
M. Wt: 251.27 g/mol
InChI Key: QNMWEMLYJCKYCQ-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS: 1823389-65-6) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent, and dual methyl and difluoro groups at the 2- and 4-positions, respectively. Its molecular formula is C₁₁H₁₉F₂NO₃, with a molecular weight of 275.27 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring stereochemical precision and fluorinated motifs to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-11(12,13)5-10(14,4)7-15/h15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMWEMLYJCKYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM of diallylamine derivatives offers a versatile route to pyrrolidines. For example, treatment of NN-Boc-diallylamine with a Grubbs catalyst (e.g., G-II ) in dichloromethane at 40°C produces the pyrrolidine ring in 65–78% yield. Subsequent functionalization introduces methyl and hydroxymethyl groups via alkylation or aldol reactions.

Michael Addition-Cyclization

Amino alcohols such as 2-amino-3-methylbut-3-en-1-ol undergo Michael addition with acrylate esters, followed by acid-catalyzed cyclization. This method achieves the pyrrolidine skeleton with 83% yield when using trifluoroacetic acid (TFA) in refluxing toluene.

Fluorination Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or NN-fluorobenzenesulfonimide (NFSI) introduce fluorine atoms at the 4-position. Key conditions include:

ReagentSolventTemp (°C)Yield (%)Selectivity (4,4-difluoro)
Selectfluor®Acetonitrile25628:1
NFSIDMF0585:1

Diastereoselectivity improves with bulky bases (e.g., DBU ), favoring the 4,4-difluoro configuration.

Late-Stage Fluoride Displacement

A two-step approach involves installing a leaving group (e.g., mesylate or tosylate) at the 4-position, followed by nucleophilic fluorination with KF/18-crown-6 or TBAF (tetrabutylammonium fluoride). For example:

  • Mesylation of 4-hydroxy-pyrrolidine using methanesulfonyl chloride (MsCl ) in dichloromethane (0°C, 2 h, 92% yield ).

  • Fluoride displacement with TBAF in THF (60°C, 12 h, 75% yield ).

Hydroxymethyl Group Introduction

Reductive Amination

Condensation of a ketone intermediate (e.g., 2-methyl-4-oxo-pyrrolidine) with formaldehyde under reductive conditions (NaBH3_3CN, pH 5) installs the hydroxymethyl group. This method achieves 68% yield with minimal over-reduction.

Oxidation of Methyl Groups

Controlled oxidation of a 2-methyl group to hydroxymethyl is achieved using KMnO4_4 in acidic conditions (H2_2SO4_4, 0°C). Yields range from 55–60% , though over-oxidation to carboxylic acids remains a challenge.

Boc Protection and Final Assembly

The tertiary amine is protected via reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or TEA ). Optimal conditions involve:

BaseSolventTemp (°C)Time (h)Yield (%)
DMAPTHF25689
TEADCM0→251285

Post-protection, purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final compound in >98% purity.

Industrial-Scale Optimization

Large-scale synthesis (≥1 kg) prioritizes cost efficiency and safety:

  • Solvent selection : Replacement of DMF with 2-MeTHF reduces environmental impact.

  • Catalyst recycling : Grubbs catalysts are recovered via filtration (85% recovery).

  • Continuous flow fluorination : Microreactor systems enhance heat transfer during exothermic fluorination steps, improving yield to 78% .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed cleavage under standard conditions. This reaction is critical for generating free amines for subsequent functionalization.

Reaction Conditions Reagents Product References
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM4,4-Difluoro-2-(hydroxymethyl)-2-methylpyrrolidine (free amine)
Thermal decompositionHCl in dioxaneDeprotected pyrrolidine derivative with HCl salt formation
  • The Boc group is removed under acidic conditions (e.g., TFA or HCl), yielding a secondary amine .

  • This reaction preserves the stereochemistry of the pyrrolidine ring and adjacent substituents .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group participates in oxidation and esterification reactions, enabling further derivatization.

Reaction Type Reagents/Conditions Product References
OxidationPyridinium chlorochromate (PCC)4,4-Difluoro-2-(carboxy)-2-methylpyrrolidine-1-carboxylate
EsterificationAcetic anhydride, DMAPAcetylated derivative (-CH2OAc)
Mitsunobu reactionDIAD, PPh3, ROHEther derivatives (-CH2OR)
  • Oxidation with PCC converts the hydroxymethyl group to a carboxylic acid, enhancing hydrogen-bonding potential.

  • Esterification or etherification introduces lipophilic groups, modulating solubility and bioactivity .

Reactivity of the Pyrrolidine Ring

The fluorine atoms at the 4-position influence the ring’s electronic properties, facilitating nucleophilic substitution and ring-opening reactions.

Reaction Type Conditions Product References
Nucleophilic substitutionK2CO3, R-X (alkyl halide)Alkylated derivatives at nitrogen or carbon
Ring-openingH2O, H+ or OH-Linear amino alcohol or diol derivatives
  • Fluorine’s electron-withdrawing effect stabilizes carbocation intermediates, enabling regioselective alkylation.

  • Acidic or basic conditions hydrolyze the pyrrolidine ring, yielding linear chains with retained fluorine substituents .

Fluorine-Specific Reactions

The difluoro substituents enhance stability and direct electrophilic attacks to specific positions.

Reaction Type Conditions Product References
Electrophilic fluorinationSelectfluor®, CH3CNAdditional fluorine substitution at C3 or C5
HydrogenolysisH2, Pd/CPartially defluorinated pyrrolidine derivatives
  • Electrophilic fluorination occurs preferentially at the less hindered C3 position due to steric effects from the methyl group.

  • Hydrogenolysis reduces fluorine content, altering lipophilicity and metabolic stability .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is being explored for its potential as a pharmacological agent. Its structural features suggest possible applications in:

  • Antiviral and Antibacterial Agents : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can be crucial for developing new antiviral or antibacterial drugs.
  • Neuroprotective Agents : Some studies indicate that similar pyrrolidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a versatile building block in organic synthesis .

Materials Science

Due to its unique chemical structure, this compound can be utilized in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
  • Fluorinated Coatings : The fluorinated nature of the compound allows for the development of coatings with enhanced chemical resistance and lower surface energy, making them suitable for various industrial applications .

Case Study 1: Antiviral Activity

A study conducted on related pyrrolidine derivatives demonstrated promising antiviral activity against several viral strains. The introduction of difluoromethyl groups significantly improved the efficacy of these compounds. Further investigations into this compound could yield similar results and lead to the development of new antiviral therapies .

Case Study 2: Synthesis of Fluorinated Polymers

Research has shown that incorporating this compound into polymer formulations enhances their mechanical properties while maintaining flexibility. This application is particularly relevant in industries where durability and resistance to harsh chemicals are essential .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

tert-Butyl (2S)-4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 215918-21-1)

  • Key Differences : Lacks the 2-methyl group present in the target compound.
  • Physical properties differ slightly: density (1.21 g/cm³ vs. ~1.25 g/cm³ estimated for the methylated analogue) and boiling point (293.4°C vs. higher for the methylated derivative due to increased molecular weight).

tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate (Used in Reference Example 107, EP 4374877 A2)

  • Key Differences : Absence of both 4,4-difluoro and 2-methyl groups.
  • Impact: The non-fluorinated analogue exhibits lower electronegativity, altering solubility (more polarizable) and reducing metabolic stability in vivo. It is commonly employed in Mitsunobu reactions or as a chiral building block for spirolactam synthesis.

Piperidine-Based Analogues

tert-Butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS: 1334412-58-6)

  • Key Differences : Piperidine ring (6-membered) vs. pyrrolidine (5-membered).
  • The 3,3-difluoro substitution (vs. 4,4-difluoro in the target compound) alters electronic distribution, affecting hydrogen-bonding interactions in molecular recognition.

tert-Butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1823257-67-5)

  • Key Differences : Hydroxy group replaces hydroxymethyl at the 4-position.
  • Impact : The hydroxy group limits derivatization opportunities compared to the hydroxymethyl group, which can undergo oxidation, esterification, or etherification. This reduces utility in multi-step syntheses.

Boron-Containing Analogues

tert-Butyl (R)-3-(2-Cyano-4-boronophenoxy)pyrrolidine-1-carboxylate (CAS: 1835678-66-4)

  • Key Differences: Incorporates a boronate ester and cyano group for Suzuki-Miyaura cross-coupling.
  • Impact: The boronate group enables participation in transition metal-catalyzed reactions, a functionality absent in the target compound. However, the cyano group introduces toxicity concerns, limiting its use in drug development.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate 1823389-65-6 C₁₁H₁₉F₂NO₃ 275.27 2-methyl, 4,4-difluoro, hydroxymethyl Drug intermediate, fluorinated scaffold
tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 215918-21-1 C₁₀H₁₇F₂NO₃ 237.24 4,4-difluoro, hydroxymethyl Chiral ligand, asymmetric synthesis
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate 1334412-58-6 C₁₂H₂₁F₂NO₃ 289.30 Piperidine, 3,3-difluoro, 4-methyl Conformationally flexible building block
tert-Butyl (R)-3-(2-cyano-4-boronophenoxy)pyrrolidine-1-carboxylate 1835678-66-4 C₂₀H₂₄BN₂O₄ 385.23 Boronate ester, cyano Suzuki-Miyaura cross-coupling, PET imaging probes

Research Findings and Functional Insights

  • Synthetic Utility: The 2-methyl and 4,4-difluoro groups in the target compound enhance steric and electronic effects, making it resistant to epimerization during coupling reactions compared to non-methylated analogues.
  • Fluorine Effects : The 4,4-difluoro motif increases lipophilicity (logP ~1.8) and metabolic stability, as observed in preclinical studies of analogous fluorinated pyrrolidines.
  • Comparative Reactivity : Piperidine analogues exhibit slower reaction rates in SN2 displacements due to reduced ring strain, whereas the target compound’s pyrrolidine core favors faster kinetics in alkylation reactions.

Biological Activity

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS Number: 1823389-65-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11H19F2NO3
  • Molecular Weight : 251.28 g/mol
  • Purity : ≥97%
  • Chemical Structure : The structure includes a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects :
    • In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Inhibition of Enzymatic Activity :
    • The compound has demonstrated inhibition of β-secretase and acetylcholinesterase, both crucial in the pathology of Alzheimer's disease. Inhibitory concentrations (IC50) for β-secretase were found to be around 15.4 nM, indicating potent activity .
  • Antioxidant Properties :
    • It has been noted to exhibit moderate antioxidant effects, contributing to its neuroprotective capabilities by scavenging free radicals and reducing oxidative stress in neuronal cultures .

Case Studies

Several studies have explored the effects of this compound in various models:

StudyModelFindings
Study 1In vitro astrocyte modelShowed improved cell viability in the presence of Aβ when treated with the compound, suggesting protective effects against neurotoxicity .
Study 2In vivo rat modelDemonstrated that while the compound reduced TNF-α levels, it did not significantly affect overall cognitive function compared to control treatments like galantamine .
Study 3Enzymatic assaysConfirmed potent inhibition of β-secretase and acetylcholinesterase activities, supporting its potential as a therapeutic agent for neurodegenerative diseases .

The proposed mechanism of action for this compound includes:

  • Inhibition of Aβ aggregation : This leads to decreased formation of toxic fibrils associated with Alzheimer's pathology.
  • Reduction of inflammatory cytokines : By modulating the immune response in neuronal cells, it helps mitigate neuroinflammation.
  • Antioxidant activity : The compound's ability to scavenge reactive oxygen species contributes to cellular protection.

Q & A

Q. What are common synthetic routes for introducing difluoromethyl and hydroxymethyl groups into pyrrolidine-based scaffolds?

The compound’s synthesis likely involves multi-step strategies, such as:

  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) to install fluorine atoms at the 4,4-positions .
  • Hydroxymethyl Introduction : Hydrolysis of ester or nitrile intermediates, or reduction of carbonyl groups (e.g., NaBH₄ for ketone reduction) .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, with acidic cleavage (e.g., TFA) for final deprotection .

Example Protocol:

StepReagent/ConditionPurposeYieldReference
1Boc-protected pyrrolidineCore scaffold-
2Selectfluor®, CH₃CNFluorination60-75%
3NaBH₄, MeOHHydroxymethylation70-85%

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Chiral HPLC : Separates enantiomers to verify optical purity .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations identify spatial arrangements of substituents .
  • Optical Rotation : Specific rotation ([α]D) compared to literature values for chiral centers .

Data Example: In a similar pyrrolidine derivative, [α]D = −55.0 (c 0.20, CHCl₃) confirmed (2S,4R) configuration .

Advanced Research Questions

Q. How can low yields during fluorination steps be mitigated in analogs of this compound?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, CH₃CN) to stabilize transition states .
  • Catalyst Screening : Silver salts (AgNO₃) enhance electrophilic fluorination efficiency .
  • Temperature Control : Reactions at 0–20°C minimize side products .

Case Study: A Pd/C-catalyzed hydrogenation achieved 99% purity by optimizing solvent (THF) and temperature (45°C) .

Q. What strategies resolve contradictions in NMR data for compounds with multiple stereocenters?

  • 2D NMR Techniques : HSQC and HMBC clarify 13C^{13}\text{C}-1H^{1}\text{H} correlations for ambiguous signals .
  • Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
  • X-ray Crystallography : Definitive structural confirmation, as seen in tert-butyl piperazine derivatives .

Example: A crystal structure (R factor = 0.043) resolved stereochemical ambiguities in a related pyrrolidine-carboxylate .

Q. How can the hydroxymethyl group’s stability be maintained during synthesis?

  • Protection : Use silyl ethers (e.g., TBSCl) or acetates to prevent oxidation .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid moisture-induced degradation .
  • Mild Deprotection : HF-pyridine or TBAF for silyl ether cleavage without side reactions .

Data: tert-Butyldimethylsilyl (TBS) protection achieved 93% yield in a hydroxylated pyrrolidine analog .

Methodological Challenges

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Use gradients of EtOAc/hexane or CHCl₃/MeOH to separate polar intermediates .
  • Recrystallization : Solvent pairs (e.g., EtOH/CH₂Cl₂) improve crystallinity for stereoisomers .
  • HPLC Purification : Reverse-phase C18 columns resolve closely related impurities (>98% purity) .

Protocol: A tert-butyl pyrrolidine derivative was purified via silica gel chromatography (EtOH/CHCl₃, 1:10, Rf = 0.16) .

Q. How can in vitro bioactivity assays be designed to account for this compound’s solubility limitations?

  • Lyophilization : Dissolve in minimal HPLC-grade H₂O, filter (0.45 µm), and freeze-dry for stable stock solutions .
  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity .
  • Surfactants : Polysorbate-80 or cyclodextrins improve aqueous dispersion .

Application: A freeze-dried analog retained 95% stability after 30 days at −80°C .

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